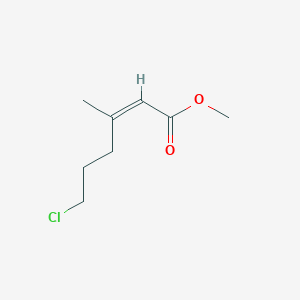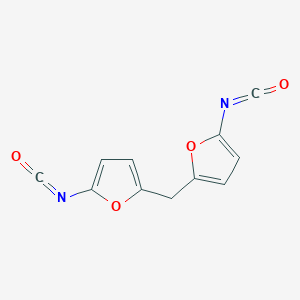
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- is an organic compound with the molecular formula C8H13ClO2. This compound is a derivative of hexenoic acid, characterized by the presence of a chlorine atom and a methyl group on the hexenoic acid backbone. The (Z)-configuration indicates the specific geometric isomerism of the compound, where the substituents are on the same side of the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- can be achieved through various organic synthesis techniques. One common method involves the esterification of 6-chloro-3-methyl-2-hexenoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed for substitution reactions.
Major Products Formed
Oxidation: 6-chloro-3-methyl-2-hexenoic acid.
Reduction: 6-chloro-3-methyl-2-hexenol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.
Mecanismo De Acción
The mechanism of action of 2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chlorine atom and the ester group can influence its reactivity and interactions with other molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-Hexenoic acid, methyl ester, (E)-: An isomer with the same molecular formula but different geometric configuration.
3-Hexenoic acid, methyl ester, (Z)-: Another isomer with the double bond at a different position.
Hexanoic acid, methyl ester: A saturated ester without the double bond and chlorine atom.
Uniqueness
2-Hexenoic acid, 6-chloro-3-methyl-, methyl ester, (Z)- is unique due to the presence of the chlorine atom and the specific (Z)-configuration, which can influence its chemical reactivity and biological activity. The combination of these structural features makes it distinct from other similar compounds and can lead to unique applications and properties.
Propiedades
Número CAS |
53840-30-5 |
|---|---|
Fórmula molecular |
C8H13ClO2 |
Peso molecular |
176.64 g/mol |
Nombre IUPAC |
methyl (Z)-6-chloro-3-methylhex-2-enoate |
InChI |
InChI=1S/C8H13ClO2/c1-7(4-3-5-9)6-8(10)11-2/h6H,3-5H2,1-2H3/b7-6- |
Clave InChI |
RYNCSOAYRAHFBQ-SREVYHEPSA-N |
SMILES isomérico |
C/C(=C/C(=O)OC)/CCCCl |
SMILES canónico |
CC(=CC(=O)OC)CCCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Trimethyl[(2E)-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)prop-2-en-1-yl]silane](/img/structure/B14139284.png)
![N-(2,5-dichlorophenyl)-3-[(2-hydroxy-4,5-dihydro-3H-1-benzazepin-3-yl)sulfanyl]propanamide](/img/structure/B14139289.png)
![3-(3-(4-methoxyphenyl)propanoyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B14139291.png)
![10H-10-(4-Methoxyphenyl)-benzo[4,5]thieno[3,2-b]indole](/img/structure/B14139301.png)
![3-(4-methoxyphenyl)-4-methyl-N-[(4-propan-2-yloxyphenyl)methyl]pentan-1-amine](/img/structure/B14139310.png)
![2-methyl-3-{[(E)-(3-nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14139317.png)


![5,8-Dimethoxy-1,2-dihydro-3H-cyclopenta[a]naphthalen-3-one](/img/structure/B14139330.png)


![N-[3-(Benzyloxy)-4-nitrophenyl]acetamide](/img/structure/B14139342.png)

